2,2-dimethyl-N-(2-morpholin-4-ylphenyl)propanamide

Description

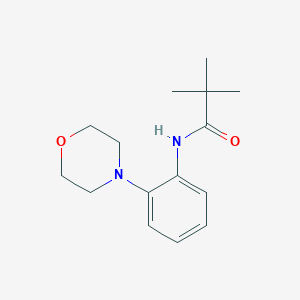

2,2-Dimethyl-N-(2-morpholin-4-ylphenyl)propanamide is a tertiary amide derivative characterized by a pivaloyl group (2,2-dimethylpropanamide) linked to a phenyl ring substituted at the ortho position with a morpholine moiety.

Properties

IUPAC Name |

2,2-dimethyl-N-(2-morpholin-4-ylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)14(18)16-12-6-4-5-7-13(12)17-8-10-19-11-9-17/h4-7H,8-11H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYQWMKEOMBHHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC=C1N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(2-morpholin-4-ylphenyl)propanamide typically involves the reaction of 2-morpholin-4-ylphenylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-(2-morpholin-4-ylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding amines or alcohols.

Substitution: Alkylated derivatives of the morpholine ring.

Scientific Research Applications

2,2-Dimethyl-N-(2-morpholin-4-ylphenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(2-morpholin-4-ylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2,2-dimethyl-N-(2-morpholin-4-ylphenyl)propanamide with structurally related propanamide derivatives:

Key Observations:

Substituent Effects: Morpholine vs. Pyridine: The morpholine group (electron-rich due to oxygen) may enhance solubility compared to pyridinyl analogs, which exhibit electron-withdrawing effects . Trifluoromethyl and Nitro Groups: Electron-withdrawing substituents (e.g., CF₃, NO₂) increase lipophilicity and may alter reactivity in electrophilic substitution reactions .

Crystallographic Insights: Pyridinyl derivatives (e.g., 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide) form N–H⋯N hydrogen bonds, creating dimeric or chain-like supramolecular structures .

Thermal Stability :

- The 4-pyridinyl analog exhibits a high melting point (170°C), likely due to strong intermolecular hydrogen bonding and π-stacking . The morpholine derivative’s melting point remains uncharacterized but may be lower due to conformational flexibility.

Spectroscopic and Computational Analysis

- Spectroscopy :

- DFT Studies :

- For 2,2-dimethyl-N-(2-pyridinyl)propanamide, HOMO-LUMO gaps (~5 eV) suggest moderate reactivity, with electron density localized on the pyridine ring . The morpholine derivative may exhibit altered electronic properties due to oxygen’s lone pairs.

Biological Activity

2,2-Dimethyl-N-(2-morpholin-4-ylphenyl)propanamide, also known as a morpholine-derived compound, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring, which contributes to its unique chemical properties. Morpholine derivatives are known for their ability to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been investigated for its effects on protein tyrosine kinases, which play crucial roles in cell signaling and cancer progression.

- Receptor Modulation : It can bind to various receptors, potentially modulating their activity. This interaction can lead to altered cellular responses, making it a candidate for therapeutic applications in oncology and other fields.

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of morpholine derivatives on cancer cell lines. For example, compounds similar to this compound have shown selective inhibition of mutant EGFR (Epidermal Growth Factor Receptor) in lung cancer models:

| Compound | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | EGFR L858R/T790M | 8 | High |

| Similar Morpholine Compound | EGFR WT | 61 | Low |

This data suggests that the compound exhibits a significant selectivity ratio towards mutant EGFR over wild-type EGFR, indicating its potential as an anticancer agent.

Case Studies

- In vitro Studies : In a study assessing the efficacy of various morpholine derivatives against lung cancer cell lines (A431 and H1975), the compound demonstrated significant antiproliferative activity with a CC50 range indicating effective cellular potency.

- In vivo Models : Animal studies showed that oral administration of similar compounds resulted in tumor growth inhibition rates exceeding 70%, suggesting promising therapeutic potential in clinical applications.

Therapeutic Applications

Given its biological activity, this compound is being explored for use in:

- Cancer Therapy : As an inhibitor of tyrosine kinases involved in tumor growth and metastasis.

- Neurological Disorders : The morpholine structure may confer neuroprotective properties that warrant further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.